molecular formula C20H18BrN3O4 B2931479 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 923098-86-6

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Numéro de catalogue: B2931479
Numéro CAS: 923098-86-6
Poids moléculaire: 444.285
Clé InChI: GLMKZMTWYMHISA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyridazinone core substituted with a 4-bromophenyl group at position 3 and an acetamide moiety linked to a 2,5-dimethoxyphenyl group.

Propriétés

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMKZMTWYMHISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
  • Molecular Formula : C20H18BrN3O3
  • Molecular Weight : 428.3 g/mol
PropertyValue
Melting PointN/A
DensityN/A
SolubilityN/A
LogP1.6403

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of bromophenyl and dimethoxyphenyl groups may enhance its binding affinity and selectivity, influencing various biological pathways.

Antimicrobial Activity

Recent studies have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated using the turbidimetric method, revealing significant inhibition of bacterial growth. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of the compound were assessed through in vitro studies on human cancer cell lines. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited notable cytotoxicity against breast cancer cell lines (MCF7), suggesting potential as an anticancer agent . Molecular docking studies further elucidated the binding modes with key receptors involved in cancer proliferation.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory activity , particularly through the inhibition of intracellular calcium signaling pathways. This suggests that the compound may also play a role in modulating inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of derivatives were synthesized and tested for their antimicrobial properties.
    • Results indicated that compounds with the bromophenyl moiety had enhanced activity against various microbial strains.
    • The study utilized both qualitative and quantitative methods to assess efficacy.
  • Anticancer Screening :
    • A comprehensive screening of the compound's derivatives against a panel of cancer cell lines was conducted.
    • The results highlighted specific derivatives that showed significant growth inhibition in MCF7 cells.
    • Molecular docking simulations provided insights into possible interactions with estrogen receptors.

Comparaison Avec Des Composés Similaires

Structural Analogues and Modifications

Table 1: Structural and Pharmacological Comparison
Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazinone 4-Bromophenyl, 2,5-dimethoxyphenyl FPR modulation (putative)
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) Pyridinone 4-Bromophenyl, 3-methoxyphenyl, cyano FPR1/FPR2 mixed agonism
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide Pyridazinone 4-Chlorophenyl, 2,5-dimethoxyphenyl Not reported (structural analog)
Oxadiazole derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) Oxadiazole 4-Bromophenyl propan-3-one, 4-chlorophenyl Anti-inflammatory (59.5–61.9% inhibition)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 2,5-dimethoxyphenyl, trifluoromethyl Not reported (patented scaffold)

Pharmacological and Functional Insights

Halogen Substitution Effects
  • 4-Bromophenyl vs. 4-Chlorophenyl : The target compound’s bromine atom (atomic radius: 1.85 Å) increases steric bulk and lipophilicity (logP ~3.2) compared to the chlorinated analog (atomic radius: 1.75 Å, logP ~2.8) . Bromine’s higher electron-withdrawing effect may enhance binding to hydrophobic pockets in FPRs, though direct activity data for the chlorinated analog remains unreported .
Heterocyclic Core Influence
  • Pyridazinone vs. Oxadiazole: The pyridazinone core in the target compound and its analogs (e.g., AMC3) is associated with FPR agonism, whereas oxadiazole derivatives exhibit anti-inflammatory activity via undefined mechanisms . The pyridazinone’s carbonyl group at position 6 may stabilize interactions with FPRs through hydrogen bonding .
Acetamide Substituent Variations
  • 2,5-Dimethoxyphenyl vs. Other Aryl Groups: The 2,5-dimethoxyphenyl group in the target compound and benzothiazole derivatives (e.g., EP3348550A1) introduces two methoxy groups, which may enhance solubility via polar interactions compared to non-polar substituents like trifluoromethyl in benzothiazole analogs .

Receptor Selectivity and Mechanism

  • FPR Modulation: Pyridazinone derivatives like AMC3 and the target compound share structural motifs linked to FPR activation. AMC3 acts as a mixed FPR1/FPR2 ligand, while analogs with methoxybenzyl groups (e.g., 4-methoxybenzyl) show FPR2 specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.